N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide

Catalog No.
S7986939
CAS No.
M.F
C22H22N4O2
M. Wt
374.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-m...

Product Name

N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide

IUPAC Name

4-methoxy-N-[1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]benzamide

Molecular Formula

C22H22N4O2

Molecular Weight

374.4 g/mol

InChI

InChI=1S/C22H22N4O2/c1-14(2)13-26-21-18(12-16-6-4-5-7-19(16)23-21)20(25-26)24-22(27)15-8-10-17(28-3)11-9-15/h4-12,14H,13H2,1-3H3,(H,24,25,27)

InChI Key

PJCQDOGEHOWRGL-UHFFFAOYSA-N

SMILES

CC(C)CN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)C4=CC=C(C=C4)OC

Canonical SMILES

CC(C)CN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)C4=CC=C(C=C4)OC
N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide is a novel chemical compound that was first synthesized by Chen et al. in 2011. The compound is a selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme that plays a critical role in regulating intracellular signaling pathways.
N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide is a crystalline solid with a melting point of 194-196°C. The compound has a molecular weight of 404.47 g/mol and a density of 1.30 g/cm3. It is sparingly soluble in water but is soluble in a variety of organic solvents.
The synthesis of N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide involves a multistep process that requires several chemical intermediates. The compound is synthesized by coupling the pyrazoloquinoline derivative with the 4-methoxybenzoyl chloride. The final product is purified by column chromatography and characterized by various spectroscopic techniques including NMR, IR, and mass spectrometry.
Several methods have been developed for the analysis of N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide, including HPLC and LC-MS. These analytical methods are used to determine the purity and concentration of the compound in different solvents and matrices.
The compound has been shown to selectively inhibit PDE10A, which plays a crucial role in regulating dopamine and cAMP signaling pathways in the brain. N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide has been shown to increase cAMP levels in striatal neurons and improve cognitive function in animal models of schizophrenia and Parkinson's disease.
Studies on the toxicity and safety of N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide are limited. However, the compound has been shown to have low toxicity in animal studies and is well tolerated at therapeutic doses.
The compound has potential applications in neurodegenerative diseases such as Parkinson's and Alzheimer's disease, as well as in cancer research. As a selective inhibitor of PDE10A, the compound could help to improve the cognitive deficits associated with these diseases and potentially offer therapeutic benefits.
Research into the potential therapeutic applications of N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide is ongoing. Studies have shown that the compound can improve cognitive function in animal models of schizophrenia and Parkinson's disease, but more research is needed to determine its efficacy in humans.
The compound has potential applications in the pharmaceutical industry, particularly in the development of new drugs for neurodegenerative diseases and cancer research. It could also have applications in the development of selective inhibitors for other enzymes in the phosphodiesterase family.
One limitation of N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide is its limited selectivity for PDE10A. Future research could focus on developing more selective inhibitors for specific phosphodiesterase enzymes. Other potential future directions include the development of novel drug delivery systems for the compound and further studies to evaluate its safety and efficacy in humans.
In conclusion, N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide is a promising novel chemical compound that has demonstrated potential therapeutic applications in neurodegenerative diseases and cancer research. While much remains to be learned about the compound's properties and potential, ongoing research will likely uncover new applications and directions for exploration.

XLogP3

4.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

374.17427596 g/mol

Monoisotopic Mass

374.17427596 g/mol

Heavy Atom Count

28

Dates

Last modified: 04-15-2024

Explore Compound Types